molecular formula C7H4F3IN2O B13768201 2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide CAS No. 895057-26-8

2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide

Cat. No.: B13768201
CAS No.: 895057-26-8
M. Wt: 316.02 g/mol
InChI Key: OUEPCSIMAAVCFK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-iodopyridin-2-yl)acetamide is a heterocyclic organic compound with the molecular formula C7H4F3IN2O and a molecular weight of 316.02 g/mol . This compound is characterized by the presence of trifluoromethyl and iodopyridinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide typically involves the reaction of 5-iodo-2-pyridinecarboxylic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(5-iodopyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2,2,2-Trifluoro-N-(5-iodopyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodopyridinyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(5-iodopyridin-2-yl)acetamide is unique due to the presence of both trifluoromethyl and iodopyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

895057-26-8

Molecular Formula

C7H4F3IN2O

Molecular Weight

316.02 g/mol

IUPAC Name

2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide

InChI

InChI=1S/C7H4F3IN2O/c8-7(9,10)6(14)13-5-2-1-4(11)3-12-5/h1-3H,(H,12,13,14)

InChI Key

OUEPCSIMAAVCFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)NC(=O)C(F)(F)F

Origin of Product

United States

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